HLF1-11

Antifungal Candidacidal Activity Fluconazole-Resistant Candida

Procure the exact 11-mer sequence (hLF1-11) essential for validated antimicrobial, immunomodulatory, and antifungal activity. Unlike truncated fragments, this specific GRRRR motif and Cys¹⁰ are critical for MPO inhibition and MRSA efficacy. Ideal for biomaterial coatings, antifungal synergy studies, and immunology research. Ensure reproducible, published outcomes with this characterized research tool.

Molecular Formula C56H95N25O14S
Molecular Weight 1374.6 g/mol
Cat. No. B13903993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHLF1-11
Molecular FormulaC56H95N25O14S
Molecular Weight1374.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CN
InChIInChI=1S/C56H95N25O14S/c1-27(2)42(51(93)77-36(16-17-40(58)83)47(89)78-37(22-29-24-71-31-11-5-4-10-30(29)31)48(90)80-39(26-96)50(92)72-28(3)52(94)95)81-49(91)38(25-82)79-46(88)35(15-9-21-70-56(65)66)76-45(87)34(14-8-20-69-55(63)64)75-44(86)33(13-7-19-68-54(61)62)74-43(85)32(73-41(84)23-57)12-6-18-67-53(59)60/h4-5,10-11,24,27-28,32-39,42,71,82,96H,6-9,12-23,25-26,57H2,1-3H3,(H2,58,83)(H,72,92)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,93)(H,78,89)(H,79,88)(H,80,90)(H,81,91)(H,94,95)(H4,59,60,67)(H4,61,62,68)(H4,63,64,69)(H4,65,66,70)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,42-/m0/s1
InChIKeyQFKUCTWLKINAOY-SNOMRCCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH (hLF1-11) | Product Overview & Core Identity


H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH, a synthetic 11-amino acid peptide, corresponds to the N-terminal region of human lactoferrin and is widely recognized as hLF1-11 [1]. The compound comprises a sequence of glycine, arginine, serine, valine, glutamine, tryptophan, cysteine, and alanine, with a molecular weight of 1374.6 g/mol and a molecular formula of C56H95N25O14S . Its net charge is +4.038 at pH 5 and +3.945 at pH 7, with an isoelectric point of 12.5, reflecting a strong cationic character [2]. The peptide is valued for its antimicrobial, immunomodulatory, and antifungal properties, and has been advanced to Phase I/II clinical trials [3]. For scientists and procurement professionals, this peptide represents a defined, reproducible, and extensively characterized research tool with established, quantifiable biological activity.

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH (hLF1-11): Why Generic Substitution of Lactoferrin-Derived Peptides Is Not Viable


The activity of lactoferrin-derived peptides is exquisitely sensitive to sequence length and composition. The 11-mer hLF1-11 demonstrates antimicrobial and immunomodulatory properties that are not preserved in either the full-length lactoferrin protein or in shorter fragments of the N-terminus [1]. For example, truncation of even the first three N-terminal residues (hLF(2-11) or hLF(3-11)) results in a significant loss of killing activity against antibiotic-resistant bacteria, highlighting the essential role of the complete GRRRR motif [2]. Similarly, the specific arginine-rich stretch and the cysteine at position 10 are critical for the inhibition of myeloperoxidase (MPO), a key immunomodulatory function [3]. Therefore, procurement of the precise 11-amino acid sequence is essential to achieve the documented biological outcomes; any alteration, no matter how minor, can fundamentally alter the peptide's activity and render it unsuitable for the intended application.

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH (hLF1-11): Quantitative Evidence & Comparator Analysis


Candidacidal Activity: hLF1-11 vs. Full-Length Lactoferrin & Alternative N-terminal Peptide hLF(21-31)

The target compound hLF1-11 demonstrates superior killing of fluconazole-resistant Candida albicans compared to both the full-length lactoferrin protein and the alternative N-terminal peptide hLF(21-31) [1].

Antifungal Candidacidal Activity Fluconazole-Resistant Candida

Antibacterial Activity (MIC): hLF1-11 vs. MSI-78, LL-37, Magainin-2, Fengycin 2B

The in vitro antibacterial activity of hLF1-11, measured by Minimum Inhibitory Concentration (MIC), is comparable to other well-studied antimicrobial peptides like LL-37 and magainin-2, while being less potent than the optimized peptide MSI-78 [1].

Antibacterial MIC Antibiotic-Resistant Bacteria

In Vivo Efficacy in MRSA Osteomyelitis Model: hLF1-11 vs. Gentamicin

In a rabbit model of chronic methicillin-resistant Staphylococcus aureus (MRSA) osteomyelitis, hLF1-11 incorporated into calcium phosphate bone cement demonstrated comparable efficacy to the standard-of-care antibiotic gentamicin [1].

In Vivo Efficacy MRSA Osteomyelitis Bone Cement

Immunomodulatory Activity: Specific Inhibition of Myeloperoxidase (MPO)

hLF1-11 exerts a specific immunomodulatory effect by penetrating human monocytes and inhibiting the enzymatic activity of myeloperoxidase (MPO) [1]. This activity is critically dependent on the sequence's arginine-rich stretch and the cysteine at position 10, as shown by experiments with amino acid substitution variants [1].

Immunomodulation Myeloperoxidase Monocytes Innate Immunity

Synergistic Activity with Caspofungin Against Candida Biofilms

hLF1-11 exhibits a synergistic effect with the antifungal drug caspofungin, drastically reducing the Minimum Inhibitory Concentration (MIC) of caspofungin required against various Candida species, including resistant strains [1].

Antifungal Synergy Caspofungin Biofilm Candida

H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH (hLF1-11): Validated Research & Industrial Applications


Antifungal Drug Discovery & Resistance Research

Based on its validated, superior candidacidal activity against fluconazole-resistant C. albicans compared to full-length lactoferrin [1] and its strong synergy with caspofungin [2], hLF1-11 is an ideal compound for studies exploring novel antifungal mechanisms, combination therapies to overcome drug resistance, and the development of new antifungal agents targeting biofilms.

Antibiotic-Eluting Biomaterials & Implant Coatings

The peptide's demonstrated in vivo efficacy in a rabbit MRSA osteomyelitis model, where it performed comparably to gentamicin when delivered from a calcium phosphate cement [3], validates its use in biomaterial research. This includes the development of antimicrobial coatings for medical implants (e.g., orthopedic, dental) to prevent device-associated infections, a key area given its high activity against MRSA [4].

Immunomodulation and Innate Immunity Studies

hLF1-11's unique and sequence-specific ability to penetrate monocytes and inhibit myeloperoxidase (MPO) activity [5] makes it a specific tool for immunology research. It can be used to dissect the role of MPO in inflammatory responses, study monocyte-macrophage differentiation, and explore novel strategies for modulating the innate immune system.

Investigating Structure-Activity Relationships (SAR) of Antimicrobial Peptides

The well-documented sensitivity of hLF1-11's antimicrobial and immunomodulatory functions to N-terminal truncations [6] and specific amino acid substitutions [5] makes this exact peptide sequence a critical positive control and reference standard in SAR studies. Researchers can use the defined 11-mer as a baseline to quantify how specific modifications alter key parameters like MIC, synergy, and host-cell interactions.

Quote Request

Request a Quote for HLF1-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.